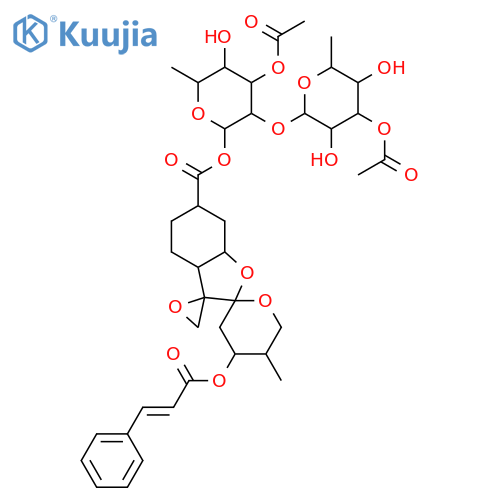

Cas no 63166-73-4 (Phyllanthoside -)

Phyllanthoside - structure

商品名:Phyllanthoside -

Phyllanthoside - 化学的及び物理的性質

名前と識別子

-

- Phyllanthoside

- (+-)-2-Butylhydrogenphtalat

- (+-)-phthalic acid mono-sec-butyl ester

- (+-)-Phthalsaeure-mono-sec-butylester

- (+)-phyllanthoside

- MONOSEC-BUTYLPHTHALATE

- Phthalsaeure-mono-sec-butylester

- phyllantoside

- Phyllanthoside -

- 5LV0N6K0CA

- beta-D-Glucopyranose, 2-O-(3-O-acetyl-6-deoxy-beta-D-glucopyranosyl)-6-deoxy-, 3-acetate 1-(decahydro-5''-methyl-4''-((1-oxo-3-phenyl-2-propenyl)oxy)dispiro(oxirane-2,3'(2'H)-benzofuran)-2',2''-(2H)pyran-6'-carboxylate), (2'S-(2'-alpha(4''R*(E),5''S*),3'-beta, 3'a-alpha,6'-alpha,7'a-alpha))-

- .BETA.-D-GLUCOPYRANOSE, 2-O-(3-O-ACETYL-6-DEOXY-.BETA.-D-GLUCOPYRANOSYL)-6-DEOXY-, 3-ACETATE 1-((2R,2'S,3'AS,4''S,5''R,6'S,7'AR)-DECAHYDRO-5''-METHYL-4''-(((2E)-1-OXO-3-PHENYL-2-PROPEN-1-YL)OXY)DISPIRO(OXIRANE-2,3'(2'H)-BENZOFURAN-2',2''-(2H)PYRAN)-6'-CARBOXYLATE)

- NSC-328426

- 63166-73-4

- CCRIS 670

- NSC 328426

- DTXSID601031618

- beta-D-Glucopyranose, 2-O-(3-O-acetyl-6-deoxy-beta-D-glucopyranosyl)-6-deoxy-, 3-acetate 1-(decahydro-5''-methyl-4''-((1-oxo-3-phenyl-2-propenyl)oxy)dispiro(oxirane-2,3'(2'H)-benzofuran-2',2''-(2H)pyran)-6'-carboxylate), (2'S-(2'alpha(4''R*(E),5''S*),3'beta,3'aalpha,6'alpha,7'aalpha))-

- UNII-5LV0N6K0CA

- Phylanthoside

- SMR001566863

- CHEMBL1722641

- Phyllanthoside - Phyllanthus acuminatus

- .beta.-D-Glucopyranose, 2-O-(3-O-acetyl-6-deoxy-.beta.-D-glucopyranosyl)-6-deoxy-, 3-acetate 1-(decahydro-5''-methyl-4''-((1-oxo-3-phenyl-2- propenyl)oxy)dispiro(oxirane-2,3'(2'H)-benzofuran-2',2''- (2H)pyran)-6'-carboxylate) (2'S-(2'.alpha.(4''R*(E),5''S*) 3'.beta.,3'a.alpha.,6'.alpha.,7'a.alpha.))-

- .beta.-D-Glucopyranose, 3-acetate 1-[decahydro-5''-methyl-4''-[(1-oxo-3-phenyl-2- propenyl)oxy]dispiro[oxirane-2,3'(2'H)-benzofuran-2',2''- [2H]pyran]-6'-carboxylate] [2'S-[2'.alpha.[4''R*(E),5''S*] 3'.beta.,3'a.alpha.,6'.alpha.,7'a.alpha.]]-

- BDBM93503

- NSC328426

- MLS002703057

- PD011238

- VOTNXJVGRXZYOA-SDNWHVSQSA-N

- cid_5363794

- .beta.-D-Glucopyranose, 2-O-(3-O-acetyl-6-deoxy-.beta.-D-glucopyranosyl)-6-deoxy-, 3-acetate 1-[decahydro-5''-methyl-4''-[(1-oxo-3-phenyl-2- propenyl)oxy]dispiro[oxirane-2,3'(2'H)-benzofuran-2',2''- [2H]pyran]-6'-carboxylate] [2'S-[2'.alpha.[4''R*(E),5''S*] 3'.beta.,3'a.alpha.,6'.alpha.,7'a.alpha.]]-

-

- インチ: InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+

- InChIKey: VOTNXJVGRXZYOA-SDNWHVSQSA-N

- ほほえんだ: CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O

計算された属性

- せいみつぶんしりょう: 804.32045019g/mol

- どういたいしつりょう: 804.32045019g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 17

- 重原子数: 57

- 回転可能化学結合数: 13

- 複雑さ: 1520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 17

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 225Ų

じっけんとくせい

- 密度みつど: 1.41

- ふってん: 872.8°C at 760 mmHg

- フラッシュポイント: 260.4°C

- 屈折率: 1.596

- PSA: 224.57000

- LogP: 1.31250

Phyllanthoside - 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P213310-2.5mg |

Phyllanthoside - |

63166-73-4 | 2.5mg |

$ 170.00 | 2022-06-03 | ||

| TRC | P213310-5mg |

Phyllanthoside - |

63166-73-4 | 5mg |

$ 310.00 | 2022-06-03 | ||

| TRC | P213310-10mg |

Phyllanthoside - |

63166-73-4 | 10mg |

$ 495.00 | 2022-06-03 |

Phyllanthoside - 関連文献

-

1. The total synthesis of (–)-phyllanthostatin-1Amos B. Smith,Karl J. Hale,Henry A. Vaccaro J. Chem. Soc. Chem. Commun. 1987 1026

-

2. Index pages

-

Anna I. Kotyatkina,Vladimir N. Zhabinsky,Vladimir A. Khripach Russ. Chem. Rev. 2001 70 641

-

J. S. Roberts,I. Bryson Nat. Prod. Rep. 1984 1 105

-

5. Chapter 1. IntroductionJ. R. Hanson,J. M. Mellor Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1987 84 1

63166-73-4 (Phyllanthoside -) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬